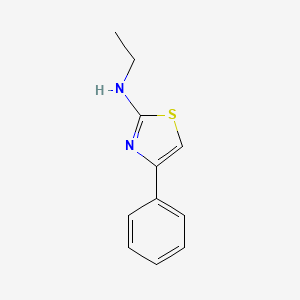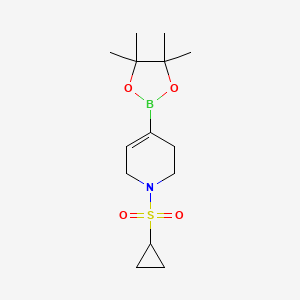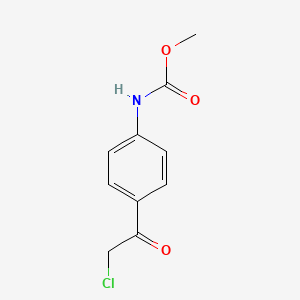
Methyl (4-(2-chloroacetyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(2-chloroacetyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2-chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(2-chloroacetyl)phenyl)carbamate can be achieved through several methods. One common approach involves the acylation of methyl phenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Another method involves the use of polyphosphoric acid (PPA) as a catalyst. In this approach, methyl phenylcarbamate is acylated with acetic anhydride in PPA at 50-55°C for 3 hours. This method is regioselective, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Common industrial methods include the use of acylation reactions with appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-chloroacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding oxides or ketones.
Scientific Research Applications
Methyl (4-(2-chloroacetyl)phenyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Industrial Processes: It is employed in the production of specialty chemicals and materials.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of methyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloroacetyl group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Methyl (4-(2-chloroacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Methyl (4-acetyl)phenylcarbamate: Lacks the chloroacetyl group, leading to different reactivity and applications.
Methyl (4-(2-bromoacetyl)phenyl)carbamate: Contains a bromoacetyl group instead of a chloroacetyl group, resulting in different chemical properties and reactivity.
Methyl (4-(2-dimethylamino-2-oxoacetyl)phenyl)carbamate:
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl N-[4-(2-chloroacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
JUJPMCXMUAOQIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


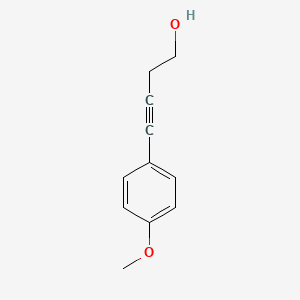
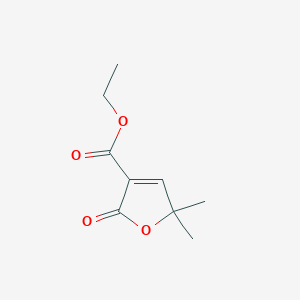
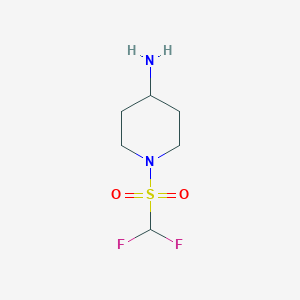
![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
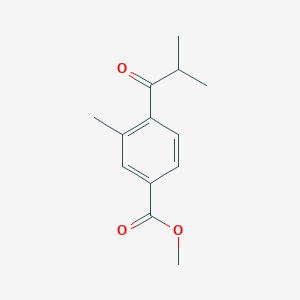
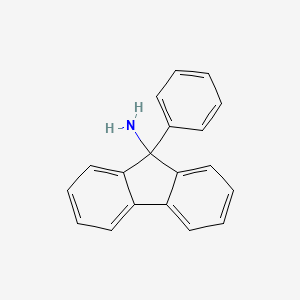
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
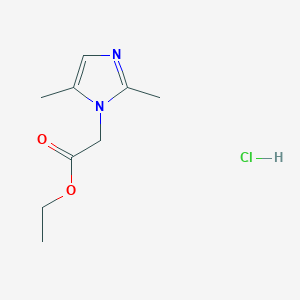

![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
